molecular formula C5H12ClN3O2 B1378276 (4-Aminobutanoyl)urea hydrochloride CAS No. 1394041-87-2

(4-Aminobutanoyl)urea hydrochloride

Cat. No. B1378276
M. Wt: 181.62 g/mol
InChI Key: NZNSYMHXNAFKMZ-UHFFFAOYSA-N
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Description

“(4-Aminobutanoyl)urea hydrochloride” is a chemical compound with the CAS Number: 1394041-87-2 . It has a molecular weight of 181.62 and is typically in powder form . The IUPAC name for this compound is N-(4-aminobutanoyl)urea hydrochloride .


Synthesis Analysis

The synthesis of urea derivatives like “(4-Aminobutanoyl)urea hydrochloride” often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .


Molecular Structure Analysis

The molecular formula of “(4-Aminobutanoyl)urea hydrochloride” is C5H12ClN3O2 .


Chemical Reactions Analysis

The decomposition of urea has been studied extensively . A new reaction scheme has been proposed that emphasizes the role of thermodynamic equilibrium of the reactants in liquid and solid phases . Thermodynamic data for triuret have been refined .


Physical And Chemical Properties Analysis

“(4-Aminobutanoyl)urea hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Urease Inhibition for Medical Applications

Urease inhibitors are studied for their potential in treating gastric and urinary tract infections caused by urease-producing bacteria such as Helicobacter pylori and Proteus species. While acetohydroxamic acid is the only clinically used urease inhibitor, it has severe side effects, indicating the need for further exploration of urease inhibition's potential. Hydroxamic acids, phosphoramidates, urea derivatives, and quinones are among the compounds studied for this purpose, highlighting the significant role of urease inhibitors in medical research (Kosikowska & Berlicki, 2011).

Agricultural Efficiency and Urea Metabolism

In ruminants, urea serves as a non-protein nitrogen source in their diet, offering an economical alternative to feed proteins. Urea transferred from blood to the rumen is hydrolyzed by bacterial urease, playing a crucial role in nitrogen recycling and microbial protein synthesis. This process underlines the importance of urea and its metabolism in enhancing agricultural productivity and animal health (Jin et al., 2018).

Enzymatic and Biochemical Research

Ureas are integral in drug design due to their unique hydrogen-binding capabilities, contributing to a wide range of bioactivities in small molecules. The incorporation of urea derivatives in medicinal chemistry highlights their significance in developing drugs with improved selectivity, stability, toxicity, and pharmacokinetic profiles. This area of research confirms urea's critical role in drug discovery and design (Jagtap et al., 2017).

Soil Fertility and Microbial Activity

The role of ureolytic microorganisms in soil fertility is a topic of extensive research. These organisms, through the enzyme urease, facilitate the hydrolysis of urea into ammonia and carbon dioxide, thereby enriching soil nitrogen content and supporting plant growth. Studies on urea metabolism and the impact of ureolytic activity on soil fertility underscore the potential of managing these microbial processes to enhance agricultural productivity and environmental sustainability (Hasan, 2000).

Aquatic Systems and Microbial Metabolism

In aquatic ecosystems, urea serves as a significant nitrogen source for primary producers, with ureolytic microorganisms playing a pivotal role in nitrogen cycling. The metabolic pathways involving urea transport, production, and decomposition in different species contribute to the understanding of urea's ecological and biogeochemical significance. This knowledge aids in the exploration of strategies to manage nitrogen resources in aquatic environments more effectively (Solomon et al., 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-amino-N-carbamoylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2.ClH/c6-3-1-2-4(9)8-5(7)10;/h1-3,6H2,(H3,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNSYMHXNAFKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(=O)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminobutanoyl)urea hydrochloride

CAS RN

1394041-87-2
Record name Butanamide, 4-amino-N-(aminocarbonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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